molecular formula C17H27N3O2 B11798073 tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11798073
M. Wt: 305.4 g/mol
InChI Key: NCJXSRCIXZWBJY-UHFFFAOYSA-N
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Description

tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of 5-(1-isopropylpyrrolidin-2-yl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology: In biological research, this compound is often used in studies involving enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding biochemical pathways .

Medicine: Its structural features allow for the exploration of new drug candidates with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison: tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-12(2)20-10-6-7-14(20)13-8-9-15(18-11-13)19-16(21)22-17(3,4)5/h8-9,11-12,14H,6-7,10H2,1-5H3,(H,18,19,21)

InChI Key

NCJXSRCIXZWBJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=CN=C(C=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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